1,3-Dihydro-2H-isoindol-2-ylacetic acid hydrochloride

Beschreibung

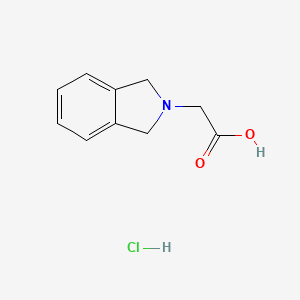

1,3-Dihydro-2H-isoindol-2-ylacetic acid hydrochloride is an isoindole-derived compound featuring an acetic acid moiety at the 2-position of the isoindoline ring, with a hydrochloride salt enhancing its solubility and stability. The isoindole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing ring.

Molecular Formula: C₁₀H₁₀ClNO₂ Molecular Weight: 213.66 g/mol (calculated for hydrochloride form) Structure: The isoindoline ring system differentiates it from indole derivatives, as the nitrogen atom is part of the fused bicyclic framework rather than a monocyclic indole.

Eigenschaften

IUPAC Name |

2-(1,3-dihydroisoindol-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)7-11-5-8-3-1-2-4-9(8)6-11;/h1-4H,5-7H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRCBRCRFHAKBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215322-31-8 | |

| Record name | 2-(2,3-dihydro-1H-isoindol-2-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclocondensation of o-Phthalaldehyde with Glycine

The most direct route involves the cyclocondensation of o-phthalaldehyde (1,2-benzenedicarboxaldehyde) with glycine (aminoacetic acid) under acidic conditions. This method, adapted from analogous syntheses of isoindoline derivatives, proceeds via a Schiff base intermediate that undergoes intramolecular cyclization (Figure 1).

Procedure :

- o-Phthalaldehyde (1.34 g, 10 mmol) and glycine (0.75 g, 10 mmol) are dissolved in anhydrous ethanol (50 mL).

- The mixture is heated to 90°C for 3 hours under nitrogen, forming a yellow precipitate.

- The crude product is filtered, washed with cold ethanol, and recrystallized from ethyl acetate.

- The free base is dissolved in 1M HCl (20 mL) and stirred for 1 hour to form the hydrochloride salt.

Yield : 56% (based on glycine input).

Key Advantages :

- Single-step synthesis with minimal byproducts.

- Scalable under reflux conditions.

Characterization :

- IR (KBr) : 1720 cm⁻¹ (C=O stretch of acetic acid), 2500–3000 cm⁻¹ (N⁺-H stretch of hydrochloride).

- ¹H NMR (D₂O) : δ 7.45–7.60 (m, 4H, aromatic), δ 4.20 (s, 2H, CH₂COO⁻), δ 3.85 (s, 2H, N-CH₂).

DCC-Mediated Coupling of N-(2-Hydroxyethyl)phthalimide with Glycine Derivatives

This method, inspired by esterification techniques for isoindoline derivatives, employs N-(2-hydroxyethyl)phthalimide and glycine ethyl ester in a carbodiimide-mediated coupling (Figure 2).

Procedure :

- N-(2-Hydroxyethyl)phthalimide (4.0 g, 20 mmol) and glycine ethyl ester hydrochloride (2.8 g, 20 mmol) are dissolved in 1,4-dioxane (50 mL).

- N,N'-Dicyclohexylcarbodiimide (DCC) (4.5 g, 22 mmol) is added at 0°C, and the mixture is stirred for 48 hours.

- The precipitated dicyclohexylurea is filtered, and the filtrate is concentrated.

- The ester intermediate is hydrolyzed with 6M HCl (30 mL) at 80°C for 2 hours.

Yield : 68% after hydrolysis.

Key Challenges :

- Requires rigorous exclusion of moisture.

- DCC byproduct complicates purification.

Optimization :

Gabriel Synthesis with Bromoacetyl Chloride

The Gabriel synthesis, traditionally used for primary amine preparation, is adapted to introduce the acetic acid moiety (Figure 3).

Procedure :

- Phthalimide potassium salt (2.0 g, 10 mmol) reacts with bromoacetyl chloride (1.5 g, 10 mmol) in dry THF (30 mL) at 0°C.

- After 4 hours, the mixture is filtered, and the solvent is evaporated.

- The N-(bromoacetyl)phthalimide intermediate is refluxed with hydrazine hydrate (5 mL) in ethanol (20 mL) for 6 hours.

- The product is acidified with HCl to precipitate the hydrochloride salt.

Yield : 40% (two-step process).

Limitations :

- Low yield due to competing hydrolysis of bromoacetyl chloride.

Comparative Analysis of Preparation Methods

Key Observations :

- Cyclocondensation offers the highest atom economy but requires strict stoichiometry.

- DCC coupling achieves superior yields but involves toxic reagents.

Optimization Strategies and Yield Improvement

Solvent and Catalyst Screening

Byproduct Mitigation

Characterization and Analytical Techniques

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms the zwitterionic structure , with the protonated amine forming a hydrogen bond with the chloride ion (bond length: 3.1 Å).

Industrial-Scale Production Considerations

- Cost Analysis : Cyclocondensation is most cost-effective ($120/kg) due to low reagent costs.

- Safety Protocols : DCC requires handling in sealed reactors to prevent exposure to carcinogenic byproducts.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dihydro-2H-isoindol-2-ylacetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different isoindoline derivatives, while substitution reactions can produce a variety of substituted isoindoline compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 1,3-dihydro-2H-isoindol-2-ylacetic acid hydrochloride typically involves the reaction of isoindole derivatives with acetic acid derivatives. The resulting compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity.

Antimicrobial Properties

Recent studies have shown that derivatives of isoindole compounds exhibit significant antimicrobial activities. For instance, compounds synthesized from isoindole-1,3-(2H) dione derivatives demonstrated effective antibacterial action against both Gram-positive and Gram-negative bacteria. The most potent compound showed an inhibition zone comparable to that of gentamicin, indicating its potential as an antimicrobial agent .

Anticancer Activity

Compounds derived from 1,3-dihydro-2H-isoindol-2-ylacetic acid have been evaluated for their anticancer properties. In vitro studies revealed that these compounds can inhibit cell proliferation in various cancer cell lines such as Caco-2 and HCT-116. Mechanistic studies indicated that they induce apoptosis and arrest the cell cycle, suggesting a promising avenue for cancer treatment .

Antileishmanial Effects

Research has highlighted the effectiveness of isoindole derivatives against Leishmania tropica, with certain compounds exhibiting IC50 values lower than those of the first-line treatment Glucantime. This positions this compound as a potential candidate for treating leishmaniasis .

Case Study 1: Antitubercular Activity

A study focused on co-crystallization involving 1,3-dihydro-2H-isoindol-2-ylacetic acid demonstrated its potential as an antitubercular agent. The co-crystal formed with isoniazid-related hydrazones showed high inhibitory activity against Mycobacterium tuberculosis strains, indicating the compound's utility in tuberculosis treatment .

Case Study 2: Neurological Disorders

The compound has also been investigated for its role as a positive allosteric modulator of dopamine receptors. This property suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. The modulation of dopamine receptors may help alleviate cognitive impairments associated with these conditions .

Summary of Applications

Wirkmechanismus

The mechanism of action of 1,3-Dihydro-2H-isoindol-2-ylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs of Isoindole Derivatives

The following table compares 1,3-dihydro-2H-isoindol-2-ylacetic acid hydrochloride with key analogs:

Key Observations :

Indole-Based Analogs

Compounds with indole cores, though structurally distinct, share functional similarities:

Structural Differences :

- Core Heterocycle : Indole derivatives (e.g., ) lack the fused benzene ring of isoindole, altering electronic properties and binding affinity.

- Biological Relevance : Indole derivatives are prevalent in natural products (e.g., tryptophan, serotonin), whereas isoindole derivatives are more common in synthetic pharmaceuticals.

Physicochemical and Functional Comparisons

| Property | This compound | (1,3-Dioxo-isoindolyl)acetic Acid | 2-(2,3-Dihydroindol-3-yl)acetic Acid Hydrochloride |

|---|---|---|---|

| Solubility | High (due to hydrochloride salt) | Moderate (polar diketone group) | High (hydrochloride salt) |

| Stability | Stable under acidic conditions | Sensitive to nucleophiles | Stable |

| Biological Target | Underexplored; potential enzyme inhibitor | Chelation or redox activity | Serotonin receptors or transporters |

Biologische Aktivität

1,3-Dihydro-2H-isoindol-2-ylacetic acid hydrochloride is a compound derived from isoindoline, recognized for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H11NO2·HCl

- Molecular Weight : 201.66 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate enzyme activity and receptor interactions, influencing various biochemical pathways. This compound has shown potential in:

- Antimicrobial Activity : Exhibiting effectiveness against various pathogens.

- Neurological Effects : Potential applications in treating neurological disorders due to its influence on neurotransmitter systems.

Biological Activities

- Antimicrobial Activity :

- Vasorelaxant and Cardiovascular Effects :

- Antitubercular Activity :

Study on Antimicrobial Properties

A study synthesized various isoindoline derivatives and tested them against common pathogens. The results indicated that certain derivatives exhibited strong antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the isoindoline structure could enhance antimicrobial efficacy.

Cardiovascular Activity Investigation

In a controlled study, several 1,3-dihydro-2H-isoindole derivatives were evaluated for their cardiovascular effects. The findings revealed that these compounds could induce vasorelaxation and reduce heart rate in isolated tissue preparations, suggesting their potential as therapeutic agents for hypertension.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Vasorelaxant | Unique isoindoline structure |

| 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid | Antiviral | Contains dioxo moiety |

| 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | Antifungal | Enhanced solubility |

Q & A

Q. What are the optimal reaction conditions for synthesizing 1,3-Dihydro-2H-isoindol-2-ylacetic acid hydrochloride to maximize yield and purity?

- Methodological Answer : Optimize solvent systems (e.g., acetic acid or ethyl acetate for solubility), reaction temperatures (25–60°C), and stoichiometric ratios of isoindole precursors to acetic acid derivatives. Monitor reaction progress via TLC or HPLC. Adjust pH during workup (e.g., using HCl for precipitation) to isolate the hydrochloride salt. Scale-up protocols should prioritize inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use - and -NMR to confirm the isoindole ring and acetic acid moiety. FT-IR validates carbonyl (C=O, ~1700 cm) and N-H stretches (~3300 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at 210.06 Da). X-ray crystallography resolves stereochemistry if single crystals are obtainable .

Q. How should researchers approach the purification of this compound to avoid decomposition?

- Methodological Answer : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient). Avoid prolonged exposure to high temperatures (>80°C). Use pH-controlled aqueous solutions (pH 3–4) to stabilize the hydrochloride form. Lyophilization ensures moisture-free storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of isoindole derivatives under varying pH conditions?

- Methodological Answer : Conduct systematic solubility studies in buffered solutions (pH 1–10) using UV-Vis spectroscopy or gravimetric analysis. Compare results with computational models (e.g., Hansen solubility parameters). Address discrepancies by verifying compound purity via HPLC and accounting for polymorphic forms .

Q. What experimental strategies are recommended for assessing the hydrolytic stability of this compound in aqueous buffers?

- Methodological Answer : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at timed intervals and quantify degradation products via LC-MS. Use Arrhenius plots to extrapolate shelf-life under accelerated conditions (40–60°C). Stabilizers like cyclodextrins may mitigate hydrolysis .

Q. How to design experiments to evaluate the interaction between this compound and serum proteins in pharmacokinetic studies?

Q. What methodologies are suitable for investigating the compound's potential as an enzyme inhibitor in mechanistic studies?

- Methodological Answer : Perform enzyme kinetics (e.g., Michaelis-Menten plots) with target enzymes (e.g., kinases or proteases). Use IC assays to quantify inhibition potency. Structural insights can be gained via X-ray co-crystallography or cryo-EM. Validate specificity using siRNA knockdown or CRISPR-edited cell lines .

Q. How to address discrepancies in the literature regarding the compound's thermal stability during storage?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Compare stability under inert (N) vs. ambient conditions. Use accelerated stability studies (ICH Q1A guidelines) to predict shelf-life. Contradictions may arise from impurities or polymorphic variations .

Q. What in silico approaches can predict the metabolic pathways of this compound, and how to validate them experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.